Taranabant

Übersicht

Beschreibung

- It was discovered by Merck & Co. and was initially explored for its potential in managing obesity.

- The compound acts as an appetite suppressant by targeting the CB1 receptors in the central nervous system .

Taranabant: (codenamed MK-0364) is a .

Wissenschaftliche Forschungsanwendungen

Biologie: Es kann Auswirkungen auf die Untersuchung der Appetitregulierung und der Cannabinoid-Signalwege haben.

Medizin: Obwohl klinische Studien abgebrochen wurden, untersuchte die Forschung seine Verwendung bei der Behandlung von Fettleibigkeit und damit zusammenhängenden Stoffwechselstörungen.

Industrie: Industrielle Anwendungen sind aufgrund seiner Einstellung der Entwicklung begrenzt.

Wirkmechanismus

CB1-Rezeptor-Inverser Agonismus: Taranabant bindet an CB1-Rezeptoren und wirkt als inverser Agonist, wodurch deren Aktivität reduziert wird.

Appetitzügler: Durch die Modulation von CB1-Rezeptoren unterdrückt es den Appetit und reduziert die Nahrungsaufnahme.

Wirkmechanismus

Target of Action

Taranabant is a highly selective inverse agonist for the cannabinoid-1 receptor (CB1R) . CB1Rs are predominantly expressed in the central nervous system (CNS) and peripheral nervous system (PNS) . The role of these receptors is significant in mediating various pharmacological effects of drugs .

Mode of Action

This compound interacts with its primary target, the CB1R, by acting as an inverse agonist . This means that this compound binds to the CB1R and induces a biological response opposite to that of an agonist. The central nervous system site of action of this compound is firmly established based on brain receptor occupancy studies .

Biochemical Pathways

The mechanism of action of CB1R inverse agonists like this compound includes a reduction in food intake and an increase in energy expenditure . These effects on tissue metabolism are readily explained by this compound acting on brain CB1R and indirectly influencing the tissue metabolism through the autonomic nervous system .

Result of Action

The molecular and cellular effects of this compound’s action involve a reduction in food intake and an increase in energy expenditure at the whole-body level . At the tissue level, fat mass reduction, liver lipid reduction, and improved insulin sensitivity have been shown .

Biochemische Analyse

Biochemical Properties

Taranabant plays a significant role in biochemical reactions as a CB1R inverse agonist . It interacts with the cannabinoid-1 receptor, exerting its effects through this interaction .

Cellular Effects

This compound has been shown to have effects on various types of cells, particularly those involved in metabolic processes . It influences cell function by interacting with the cannabinoid-1 receptor, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with the cannabinoid-1 receptor . As an inverse agonist, it inhibits the activity of this receptor, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While specific threshold effects are still being studied, high doses of this compound have been associated with certain adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its interaction with the cannabinoid-1 receptor . This interaction can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties and its interaction with the cannabinoid-1 receptor

Subcellular Localization

The subcellular localization of this compound is likely influenced by its interaction with the cannabinoid-1 receptor

Vorbereitungsmethoden

Synthesewege: Taranabant kann über verschiedene chemische Wege synthetisiert werden. Leider sind spezifische Synthesemethoden in der Literatur nicht weit verbreitet.

Industrielle Produktion: Details zu großtechnischen Produktionsverfahren sind ebenfalls rar.

Analyse Chemischer Reaktionen

Reaktivität: Taranabant unterliegt wahrscheinlich typischen organischen Reaktionen, einschließlich , , und .

Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, bleiben unaufgeklärt.

Hauptprodukte: Die Hauptprodukte, die sich aus diesen Reaktionen ergeben, werden nicht explizit angegeben.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die Einzigartigkeit von Taranabant liegt in seiner spezifischen CB1-inversen Agonistaktivität.

Ähnliche Verbindungen: Obwohl keine direkten Analoga erwähnt werden, gibt es in der Literatur andere CB1-Antagonisten und inverse Agonisten.

Eigenschaften

IUPAC Name |

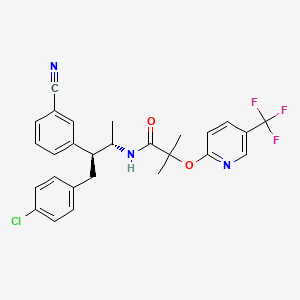

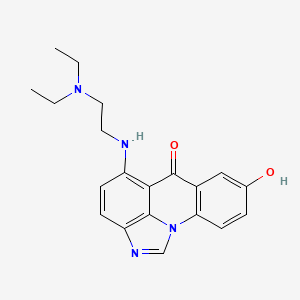

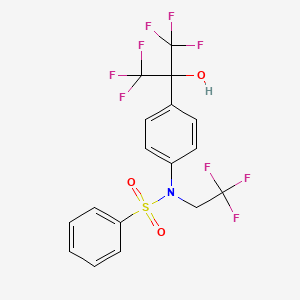

N-[(2S,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYKJCMUNUWAGO-GAJHUEQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220464 | |

| Record name | Taranabant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701977-09-5 | |

| Record name | Taranabant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701977-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taranabant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701977095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taranabant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06624 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Taranabant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 701977-09-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TARANABANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U622S114 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Taranabant?

A1: this compound acts as a highly selective and potent inverse agonist of the cannabinoid CB1 receptor [, , , , , , , , , , , ]. Unlike antagonists that simply block the receptor, inverse agonists reduce its constitutive activity, effectively producing an opposite effect compared to agonists.

Q2: How does this compound's inverse agonism at the CB1 receptor lead to weight loss?

A2: this compound's binding to the CB1 receptor triggers several downstream effects that contribute to weight loss. It reduces food intake, potentially by modulating neurochemical pathways involved in appetite regulation [, , , , , , ]. Additionally, it has been shown to increase energy expenditure, although the exact mechanisms are still being investigated [].

Q3: Does this compound interact with cannabinoid receptor type 2 (CB2)?

A3: this compound exhibits a high selectivity for CB1 over CB2 receptors [, ]. This selectivity is desirable as it minimizes potential side effects associated with CB2 receptor modulation.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C28H29ClF3N3O2, and its molecular weight is 530.01 g/mol.

Q5: Is there any structural information available about this compound's conformation?

A5: Studies utilizing X-ray crystallography, NMR spectroscopy, and computational analysis revealed that this compound displays rigidity along the C11-N13-C14-C16-C17 backbone, while exhibiting flexibility around the C8-C11 and C8-O7 bonds []. This conformational information is crucial for understanding its interactions with the CB1 receptor.

Q6: How has computational chemistry been employed to study this compound?

A6: Computational methods, including molecular docking simulations, have been used extensively to investigate the binding interactions of this compound with the CB1 receptor [, ]. These studies help visualize the drug's binding pose and identify key amino acid residues involved in the interaction.

Q7: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for this compound or related compounds?

A7: QSAR studies have been conducted on this compound analogs to explore the relationship between structural modifications and their binding affinity to the CB1 receptor []. These models aid in understanding the structural features crucial for activity and designing novel compounds with improved properties.

Q8: How do structural modifications on this compound impact its activity and selectivity?

A8: Research has shown that even minor modifications to this compound's structure can significantly alter its binding affinity, potency, and selectivity for the CB1 receptor [, , , ]. Modifications affecting the aromatic rings, the amide bond, and the trifluoromethylpyridine moiety have all been investigated for their impact on the compound's pharmacological profile.

Q9: What is known about the stability of this compound under various conditions?

A9: While the provided research papers do not extensively discuss the stability of this compound under various storage conditions, they indicate that metabolic pathways involving oxidation and hydroxylation are key factors to consider []. This suggests potential degradation pathways that would need to be addressed during formulation development.

Q10: Have any formulation strategies been explored to enhance this compound's stability, solubility, or bioavailability?

A10: Although the provided papers do not delve into specific formulation strategies for this compound, they highlight that co-administration with a high-fat meal significantly increases its bioavailability []. This suggests that formulation approaches targeting lipid-based delivery systems could be beneficial.

Q11: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A11: this compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1-2.5 hours [, ]. It undergoes extensive metabolism primarily in the liver, with hydroxylation and oxidation being the main metabolic pathways [, ]. The majority of the drug and its metabolites are excreted via bile into feces, with a smaller fraction eliminated in urine [, ].

Q12: Does the presence of food affect the pharmacokinetics of this compound?

A13: Yes, the presence of a high-fat meal significantly affects this compound pharmacokinetics, increasing its maximum concentration (Cmax) by 14% and overall exposure (AUC) by 74% []. This highlights the importance of considering food intake in clinical settings and potentially utilizing food-effect to enhance bioavailability.

Q13: Has this compound demonstrated efficacy in preclinical models of obesity?

A14: Yes, this compound has consistently shown significant weight loss efficacy in preclinical studies using diet-induced obese (DIO) rats [, , , , ]. These studies demonstrated that this compound is more potent than another CB1 inverse agonist, Rimonabant, in reducing food intake and body weight.

Q14: What is known about the safety profile of this compound?

A16: While this compound initially demonstrated a favorable preclinical safety profile in rodents and monkeys [, , ], concerns arose during its clinical development. Phase III trials were halted due to an unfavorable safety profile, particularly regarding neuropsychiatric side effects [, ]. These adverse events, including anxiety, depression, and suicidal ideation, led to the discontinuation of its development [, , , ].

Q15: What analytical methods were employed to characterize and quantify this compound in biological samples?

A17: The studies utilized radiolabeled [14C]this compound to track its absorption, distribution, metabolism, and excretion in both preclinical and clinical settings [, ]. This technique involves administering a radiolabeled version of the drug and then measuring the radioactivity in various biological samples (e.g., plasma, urine, feces) over time.

Q16: What is known about the solubility of this compound?

A18: Although specific solubility data is not provided in the research papers, it's known that co-administering this compound with a high-fat meal significantly enhances its absorption []. This suggests that this compound might have limited aqueous solubility, and its absorption might be enhanced in a lipid-rich environment.

Q17: Does this compound interact with drug transporters or affect drug-metabolizing enzymes?

A19: While the research papers do not extensively discuss drug transporter interactions, they indicate that this compound is primarily metabolized by CYP3A4, a major drug-metabolizing enzyme in the liver []. This suggests the potential for drug-drug interactions with co-administered medications that are substrates, inhibitors, or inducers of CYP3A4.

Q18: What is the current research landscape surrounding this compound and CB1 receptor antagonists for obesity treatment?

A22: Despite the withdrawal of this compound and other first-generation CB1 receptor antagonists, research interest in this drug class for treating obesity and metabolic disorders continues [, , , , , ]. The research landscape is actively exploring alternative strategies to mitigate the adverse neuropsychiatric effects while maintaining the therapeutic benefits. This includes:

- Peripherally restricted CB1 antagonists: Developing compounds that do not cross the blood-brain barrier, thereby minimizing central nervous system side effects [, , ].

- CB1 receptor neutral antagonists: Investigating compounds that block the CB1 receptor without affecting its constitutive activity, potentially offering a safer alternative to inverse agonists [, ].

- Allosteric modulators: Targeting allosteric sites on the CB1 receptor to fine-tune its activity and potentially achieve a more balanced pharmacological profile [].

- Combination therapies: Exploring the potential of combining CB1 receptor antagonists with other anti-obesity medications to enhance efficacy and potentially reduce the required dose, thereby minimizing side effects [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro-](/img/structure/B1681844.png)

![N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B1681861.png)

![1-butan-2-yl-3-(2-chloroethyl)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-3-nitrosourea](/img/new.no-structure.jpg)

![(2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1681865.png)

![(((pentan-3-yloxy)carbonyl)oxy)methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-acetyl-2-propyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride](/img/structure/B1681867.png)